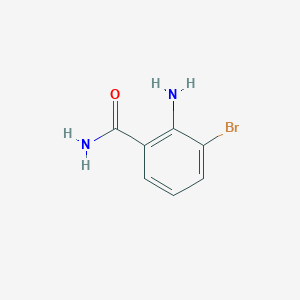

2-Amino-3-bromobenzamide

Beschreibung

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry Research

Benzamide scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets. rsc.org This versatility has led to their incorporation into a wide range of therapeutic agents. researchgate.net Benzamide derivatives have been investigated for a multitude of pharmacological activities, including:

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Anticonvulsant researchgate.net

Antidepressant researchgate.net

Antibacterial and antifungal researchgate.net

The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, contributes to the favorable interaction of benzamide-containing molecules with biological receptors. researchgate.net

Role of Halogenation in Contemporary Pharmaceutical Compound Design

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, is a critical strategy in modern drug design. numberanalytics.comnumberanalytics.com This process can significantly alter a molecule's physicochemical properties, which in turn can enhance its therapeutic potential. numberanalytics.comresearchgate.net

Key impacts of halogenation in drug development include:

Enhanced Potency and Selectivity: Halogen atoms can improve a drug's binding affinity to its target protein or enzyme. numberanalytics.comresearchgate.netmdpi.com The specific halogen and its position on the molecule can be fine-tuned to optimize these interactions. researchgate.net

Improved Pharmacokinetics: Halogenation can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing a fluorine atom can increase a compound's metabolic stability and lipophilicity, which affects how it moves through the body. numberanalytics.commdpi.com

Modulation of Physicochemical Properties: The introduction of a halogen atom alters a compound's reactivity, stability, and bioactivity. numberanalytics.com For example, the bromine atom in 2-amino-3-bromobenzamide introduces significant electronegativity, which can influence the compound's polarity and reactivity. cymitquimica.com

The strategic use of halogenation allows medicinal chemists to refine the properties of a lead compound to create a more effective and safer drug. numberanalytics.comnumberanalytics.com

Overview of Core Academic Research Areas Pertaining to this compound

Academic research involving this compound primarily focuses on its use as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.

One significant area of research is the synthesis of quinazolinone derivatives. For instance, this compound can be used as a starting material to create 8-bromo-2-methyl-3H-quinazolin-4-one, a precursor for other quinazoline-based compounds. grafiati.comgrafiati.com Quinazolinones are a class of compounds with a broad range of biological activities, including anticancer properties. grafiati.comgrafiati.com In one synthetic pathway, this compound is reacted with phenyl isothiocyanate and ethyl bromoacetate (B1195939) to produce 2-thioquinazolinone compounds. google.com

Furthermore, this compound serves as a building block in the development of inhibitors for key cellular enzymes. Research has explored its use in creating inhibitors for:

Poly (ADP-ribose) polymerase (PARP): PARP inhibitors are a class of targeted cancer therapies. While research has focused on compounds like 3-aminobenzamide (B1265367) as a PARP inhibitor, the structural similarity suggests the potential for derivatives of this compound to be explored for this activity. nih.govmedchemexpress.comdiva-portal.org

Aurora Kinases: These enzymes are crucial for cell division, and their inhibitors are investigated as potential cancer treatments. frontiersin.org The scaffold of this compound can be found in molecules designed as Aurora kinase inhibitors. ambeed.comepo.org

The reactivity of the amino and bromo groups on the benzamide scaffold allows for a variety of chemical transformations, making this compound a valuable tool for generating diverse molecular libraries for drug discovery programs. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 437998-34-0 | sigmaaldrich.com |

| Molecular Formula | C7H7BrN2O | sigmaaldrich.com |

| Physical Form | Solid | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

| Primary Use | Chemical synthesis, pharmaceutical applications, intermediate for indole (B1671886) derivatives | lbaochemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTYNQNVZNPATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629002 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-34-0 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Amino 3 Bromobenzamide

Contemporary Strategies for the Direct Synthesis of 2-Amino-3-bromobenzamide

The direct synthesis of this compound can be effectively achieved through the amidation of 2-amino-3-bromobenzoic acid. This method stands as a primary route to the title compound. The process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

A common approach involves the use of coupling agents to form an active ester or an acyl halide intermediate in situ. For instance, 2-amino-3-bromobenzoic acid can be treated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) and an ammonium (B1175870) source like ammonium chloride, facilitated by a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF). echemi.com

An alternative conceptual approach is the direct bromination of 2-aminobenzamide (B116534). This involves the electrophilic substitution of a bromine atom onto the aromatic ring. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can be employed for this purpose. researchgate.net However, this method may present challenges in regioselectivity, potentially yielding a mixture of isomers, including the desired 3-bromo product alongside other brominated species. The directing effects of the amino and benzamide (B126) groups influence the position of bromination.

Established and Emerging Methodologies for the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. Both conventional and modern synthetic techniques are employed to achieve this.

Conventional Synthetic Approaches and Optimizations

Conventional methods for the synthesis of 2-aminobenzamide derivatives often rely on the reaction of isatoic anhydride (B1165640) with a suitable amine. nih.govmdpi.com This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide derivative. The reaction is typically carried out by heating the reactants in a suitable solvent, such as dimethylformamide (DMF). nih.gov

Optimization of these conventional methods often involves adjusting the reaction temperature, time, and solvent to maximize yield and purity. While reliable, these methods can sometimes require long reaction times and high temperatures.

Microwave-Assisted Synthetic Methodologies for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 2-aminobenzamide derivative synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.govmdpi.com

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride and an appropriate amine can be efficiently conducted in a microwave reactor. nih.gov For example, reactions that might take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation. This rapid heating allows for faster optimization of reaction conditions and the quicker generation of libraries of compounds for screening purposes.

The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of select 2-aminobenzamide derivatives, illustrating the enhanced efficiency of the latter.

| Compound | Method | Reaction Time | Yield (%) |

| 2-Amino-N-(4-fluorophenyl)benzamide | Conventional | Not specified | 72 |

| Microwave (140 W) | 10 min | 65 | |

| 2-Amino-N-(4-chlorophenyl)benzamide | Conventional | Not specified | 80 |

| Microwave (140 W) | 5 min | 70 | |

| N-(2-aminobenzoyl)glycine | Conventional | Not specified | 99 |

| Microwave (280 W) | 4 min | 60 |

Data compiled from a study on the synthesis of 2-aminobenzamide derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound and its derivatives, palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings are of particular interest for further functionalization at the bromine-substituted position.

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

While specific studies on this compound are not extensively detailed in the provided search results, the principles can be inferred from studies on structurally similar compounds such as 2-amino-3-bromopyridines. In such cases, the palladium catalyst, often in the form of Pd(CF₃COO)₂ with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), in the presence of a copper(I) salt (e.g., CuI) and a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF, effectively couples the bromo-substrate with various terminal alkynes.

The reaction conditions are generally optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. The table below summarizes the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine (B76627) with phenylacetylene, which serves as a model for the potential application to this compound.

| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

This methodology suggests that this compound derivatives are likely amenable to Sonogashira coupling, providing a route to a diverse range of alkynyl-substituted benzamides.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is catalyzed by a palladium complex and requires a base.

The Suzuki-Miyaura coupling is broadly applicable to a wide range of substrates, including those containing amide functionalities and ortho-amino groups. The reaction is known for its tolerance of various functional groups, making it a robust method for the late-stage functionalization of complex molecules. For bromobenzamide scaffolds, this reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom.

Key components of a typical Suzuki-Miyaura reaction include:

Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, often in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands.

Organoboron Reagent: Boronic acids and their esters are commonly used due to their stability and commercial availability.

Base: An inorganic base such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) is essential for the catalytic cycle.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed.

The application of the Suzuki-Miyaura reaction to bromobenzamide scaffolds provides a powerful strategy for the synthesis of a vast array of derivatives, which are of significant interest in drug discovery and materials science.

Ullmann Cross-Coupling for Functionalized Benzamides

The Ullmann cross-coupling reaction, a copper-catalyzed transformation, serves as a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds. While direct Ullmann coupling studies on this compound are not extensively documented, the reactivity of analogous 2-bromobenzamide (B1207801) derivatives provides significant insight into its potential applications. These reactions are pivotal for introducing a variety of functional groups at the 3-position, thereby generating a library of substituted benzamides that can serve as advanced intermediates for further chemical transformations.

A notable application of this methodology is the synthesis of 2-amino-3-substituted quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide (B42294). organic-chemistry.org This reaction proceeds via an Ullmann cross-coupling mechanism, employing copper iodide as a catalyst and potassium tert-butoxide as a base in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov The process is characterized by its cost-effectiveness, ligand-free conditions, and broad substrate applicability. organic-chemistry.org It is plausible that this compound could undergo similar transformations, reacting with a range of nucleophiles to yield functionalized benzamides.

The general mechanism for the Ullmann-type reaction is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The presence of the ortho-amino group in this compound may influence the reaction kinetics and regioselectivity, potentially through chelation with the copper catalyst.

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | CuI | Up to 78% |

| Base | t-BuOK | |

| Solvent | DMSO | |

| Atmosphere | Open Air |

Cobalt-Catalyzed Cyclization Reactions Utilizing Bromobenzamide Precursors

First-row transition metals, such as cobalt, have gained prominence in catalysis due to their economic efficiency and unique reactivity. Cobalt-catalyzed reactions, in particular, have been developed for the synthesis of various nitrogen-containing heterocyclic scaffolds. The cyclization of 2-bromobenzamides with carbodiimides to furnish 3-(imino)isoindolin-1-ones is a prime example of this approach. nih.govmdpi.com This transformation highlights the potential of this compound to serve as a precursor in similar cobalt-catalyzed cyclization reactions.

The proposed mechanism for this reaction involves the initial reduction of a Co(II) catalyst to an active Co(I) species. This is followed by an oxidative addition of the C-Br bond of the bromobenzamide to the cobalt center, forming a Co(III) complex. mdpi.com Subsequent steps involve nucleophilic addition and substitution, ultimately leading to the cyclized product. nih.govmdpi.com The tolerance of this catalytic system to a variety of substituents suggests that this compound would be a viable substrate, potentially leading to novel amino-functionalized isoindolinone derivatives.

This compound as a Strategic Synthon for Advanced Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic bromo-substituted aromatic ring, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The strategic positioning of these functional groups allows for a variety of cyclization strategies, leading to the formation of fused ring systems of significant medicinal and material science interest.

Synthesis of Quinazolinone Derivatives from this compound Precursors

Quinazolinones are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. mdpi.com The 2-aminobenzamide moiety is a common precursor for the construction of the quinazolinone scaffold. mdpi.comorganic-chemistry.org Consequently, this compound is a valuable starting material for the synthesis of 8-bromoquinazolinone derivatives, which can be further functionalized at the bromine-bearing position.

One-pot multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of quinazolinones. mdpi.com For instance, palladium-catalyzed MCRs of 2-aminobenzamides with aryl halides and a carbon monoxide source or an isocyanide have been reported. mdpi.com Given the presence of the bromo substituent, intramolecular cyclization strategies following an initial intermolecular reaction at the amino or amide group are highly plausible. The aforementioned Ullmann coupling of 2-bromo-N-phenylbenzamide with cyanamide to yield 2-amino-quinazolin-4(3H)-ones further underscores the potential of bromo-substituted aminobenzamides in this context. organic-chemistry.orgnih.gov

Generation of Indole (B1671886) Derivatives and Their Annulated Structures

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals. The synthesis of substituted indoles from readily available starting materials is a central theme in organic chemistry. While direct syntheses of indoles from this compound are not explicitly detailed, related transformations of 2-haloanilines and analogous compounds provide a blueprint for potential synthetic routes.

For example, a one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves a nucleophilic aromatic substitution followed by a reductive cyclization. It is conceivable that this compound could undergo a similar sequence, where the amino group participates in the cyclization onto a suitably introduced side chain.

Development of Other Nitrogen-Containing Heterocyclic Systems

The rich chemistry of this compound extends beyond the synthesis of quinazolinones and indoles. Its functional groups are amenable to a variety of transformations that can lead to other important nitrogen-containing heterocyclic systems. clockss.orgnih.govfrontiersin.org

For instance, the reaction of 2-aminobenzaldehydes with acetophenones under basic conditions has been shown to produce dibenzonaphthyridines in a one-pot operation. clockss.org By analogy, derivatization of the amide group of this compound to an aldehyde or ketone could open up pathways to similar fused heterocyclic systems. Furthermore, the inherent reactivity of the ortho-amino and bromo substituents could be exploited in transition-metal-catalyzed annulation reactions to construct a variety of fused five- and six-membered rings.

Biological Activity and Medicinal Chemistry Applications of 2 Amino 3 Bromobenzamide Derivatives

Comprehensive Analysis of Antimicrobial Properties

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of 2-aminobenzamide (B116534) have emerged as a promising class of compounds, demonstrating notable activity against a spectrum of bacteria and fungi.

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of 2-aminobenzamide derivatives as antibacterial agents. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, often showing moderate to good activity. nih.govmdpi.com

For instance, a series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their antibacterial effects against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.govmdpi.com One particular derivative, Compound 5 in the study, demonstrated good antibacterial activity against all tested strains. nih.gov Other research into different amide derivatives has also shown significant activity against these bacteria. impactfactor.orgresearchgate.net For example, some 2-amino-4-phenylthiazole (B127512) derivatives containing an amide moiety exhibited moderate antibacterial activity. ccspublishing.org.cn Similarly, studies on 2-benzylidene-3-oxobutanamide derivatives identified compounds with very good activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.govrsc.org

The mechanism by which these compounds exert their antibacterial effects can vary, but they often interfere with essential bacterial processes. For example, some fluoroquinolone-based amide derivatives function by inhibiting DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Aminobenzamide Derivatives

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide Derivative (Compound 5) | Staphylococcus aureus | Zone of Inhibition | Good activity | nih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Bacillus subtilis | Zone of Inhibition | Good activity | nih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Pseudomonas aeruginosa | Zone of Inhibition | Good activity | nih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Escherichia coli | Zone of Inhibition | Good activity | nih.gov |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide | Various bacteria | - | Moderate activity | ccspublishing.org.cn |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | Growth Inhibition | Very good activity | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR | Growth Inhibition | Good activity | nih.gov |

Assessment of Antifungal Activity Against Pathogenic Fungal Species

In addition to their antibacterial effects, 2-aminobenzamide derivatives have been investigated for their efficacy against pathogenic fungi. These compounds have shown promise in combating a range of fungal species, including those responsible for common and serious infections.

Screening of selected 2-aminobenzamide derivatives against Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans has revealed significant antifungal potential. nih.govmdpi.com Notably, one compound in a synthesized series demonstrated excellent antifungal activity against Aspergillus fumigatus, even proving to be more potent than the standard drug Clotrimazole. nih.govmdpi.com Another study on a new aminobenzamide derivative, fusaribenzamide A, isolated from an endophytic fungus, showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 11.9 μ g/disc . phcog.com

Further research has expanded the scope to include phytopathogenic fungi, which are harmful to crops. Simple 2-aminobenzoxazole (B146116) derivatives, which share a related structural core, exhibited excellent and broad-spectrum antifungal activities against eight different plant-pathogenic fungi, with some compounds showing potency superior to the commercial fungicide hymexazol. nih.gov The development of amino acid-linked bromobenzoyl thiourea (B124793) derivatives has also yielded compounds with promising antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected 2-Aminobenzamide and Related Derivatives

| Compound Type | Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | Zone of Inhibition | Excellent activity (more potent than Clotrimazole) | nih.govmdpi.com |

| 2-Aminobenzamide Derivative (Compound 5) | Saccharomyces cerevisiae | Zone of Inhibition | Excellent activity | nih.gov |

| Fusaribenzamide A | Candida albicans | MIC | 11.9 μg/disc | phcog.com |

| 2-Aminobenzoxazole Derivative (3a) | Botrytis cinerea | EC50 | 1.48 µg/mL | nih.gov |

| 2-Aminobenzoxazole Derivative (3e) | Botrytis cinerea | EC50 | 2.12 µg/mL | nih.gov |

Anticancer and Antiproliferative Activity Studies

The 2-aminobenzamide scaffold is a key feature in several anticancer agents, particularly as a zinc-binding group in histone deacetylase (HDAC) inhibitors. Research in this area has led to the discovery of potent derivatives with significant antiproliferative effects against various cancer cell lines.

In vitro Cytotoxicity Assays Against Diverse Human Cancer Cell Lines (e.g., MCF-7, B16, UACC-62, TK-10, HeLa)

Derivatives of 2-aminobenzamide have demonstrated considerable cytotoxic activity against a range of human cancer cell lines in laboratory studies. For example, a series of 2-aminobenzamide derivatives exhibited antiproliferative activity in both B16F10 melanoma and HeLa cervical cancer cell lines. nih.gov One compound, 26c, was particularly effective, showing better antitumor efficacy in these cell lines than the prototype inhibitors CI-994 and BG45. nih.gov This compound was found to promote apoptosis and induce cell cycle arrest in the G2/M phase in B16F10 cells. nih.gov

Other studies have explored the anticancer potential of related structures. Pyrimidine-based 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net Similarly, novel 2-amino-4-phenylthiazole derivatives were designed based on the structure of the cancer drug sorafenib, with one compound showing a remarkable antitumor effect against human colon cancer (HT29) and lung cancer (A549) cell lines. ccspublishing.org.cn The cytotoxicity of various compounds has also been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. ekb.eg

Table 3: In vitro Cytotoxicity of Selected 2-Aminobenzamide and Related Derivatives

| Compound Type | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide Derivative (26c) | B16F10 (Melanoma) | - | Better efficacy than CI-994 and BG45 | nih.gov |

| 2-Aminobenzamide Derivative (26c) | HeLa (Cervical Cancer) | - | Better efficacy than CI-994 and BG45 | nih.gov |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) | HT29 (Colon Cancer) | IC50 | 6.31 μmol·L-1 | ccspublishing.org.cn |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) | A549 (Lung Cancer) | IC50 | 7.98 μmol·L-1 | ccspublishing.org.cn |

| 2-Aminobenzothiazole Derivative (54) | MCF-7 (Breast Cancer) | - | Significant growth-inhibitory activity | nih.gov |

Histone Deacetylase (HDAC) Inhibitory Activity and Epigenetic Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has become a key strategy in cancer therapy. nih.gov The 2-aminobenzamide moiety is a well-established zinc-binding group essential for the inhibitory activity of many HDAC inhibitors. nih.gov

Research has focused on designing and synthesizing 2-aminobenzamide derivatives as selective HDAC inhibitors. nih.gov For instance, a series of derivatives were designed by combining the structural features of known inhibitors CI-994 and BG45. nih.gov One of the synthesized compounds, 26c, showed a significant 11.68-fold selectivity for HDAC3 over pan-HDACs, which was better than the prototype HDAC3 inhibitor BG45. nih.gov Another study led to the discovery of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which exhibited a class I selective inhibitory pattern with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org The presence of the ortho-amino group on the benzamide (B126) scaffold is considered crucial for potent activity against class I HDACs. nih.gov

Table 4: HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives

| Compound | HDAC Isoform | Activity (IC50) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | frontiersin.org |

| HDAC2 | 260.7 nM | frontiersin.org | |

| HDAC3 | 255.7 nM | frontiersin.org | |

| Benzamide Derivative (7j) | HDAC1 | 0.93 μM | nih.gov |

| Benzamide Derivative (7j) | HDAC2 | 0.95 μM | nih.gov |

| Benzamide Derivative (7j) | HDAC3 | 1.8 μM | nih.gov |

| 2-Aminobenzamide Derivative (26c) | HDAC3 | 11.68-fold selectivity over pan-HDACs | nih.gov |

Investigation of Anti-inflammatory Potential

The anti-inflammatory properties of 2-aminobenzamide derivatives have also been a subject of scientific inquiry. These investigations often focus on the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

A series of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid (amfenac) and its chlorinated analog were synthesized and evaluated for their anti-inflammatory potency. nih.gov One of the derivatives, 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, was found to have a therapeutic index an order of magnitude greater than that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). nih.gov The study assessed the compounds' ability to inhibit cyclooxygenase and their potential for causing gastrointestinal irritation. nih.gov

Other studies have explored the anti-inflammatory activity of related compounds. Amino acid derivatives associated with acetylsalicylic acid have been shown to improve anti-inflammatory activity. core.ac.uk More recent work on novel phenylbutanal and carboxylic acid derivatives identified compounds with potent in vitro inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), as well as encouraging results in in vivo anti-inflammatory models. researchgate.net

Research into Anticonvulsant and Sedative-Hypnotic Properties

Derivatives of 2-aminobenzamide, including those accessible from 2-amino-3-bromobenzamide, have been investigated for their effects on the central nervous system, particularly as anticonvulsant and sedative-hypnotic agents. The quinazolinone ring system, which can be synthesized from anthranilamide derivatives, is a key pharmacophore associated with these activities.

Studies on quinazolinone derivatives have demonstrated their potential as anticonvulsants. For instance, a series of 3-amino-2-phenyl-quinazolinones, synthesized from substituted anthranilic acids, showed noteworthy anticonvulsant activity in the maximal electroshock (MES) test in mice, with some compounds exhibiting efficacy comparable to the standard drug phenytoin. researchgate.net The synthesis of such compounds can be adapted to start from this compound, which would lead to the corresponding 8-bromo-quinazolinone derivatives. While specific anticonvulsant data for 8-bromo-quinazolinones derived directly from this compound is not extensively detailed in the available literature, the established activity of the quinazolinone core suggests that these derivatives would be promising candidates for further investigation. nih.govnih.gov

The general synthetic route to quinazolin-4(3H)-ones from 2-aminobenzamides involves condensation with various reagents. researchgate.netmdpi.com This accessibility allows for the creation of a library of derivatives for biological screening.

Similarly, the benzodiazepine (B76468) scaffold, renowned for its sedative-hypnotic and anxiolytic properties, can be synthesized from 2-aminobenzamide precursors. nih.govgoogle.commdpi.comdntb.gov.ua The synthesis of novel 2,3-benzodiazepine derivatives has been reported to yield compounds with significant anxiolytic and sedative effects in animal models. nih.gov The incorporation of a bromine atom on the benzodiazepine ring, which would result from using this compound as a starting material, could modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Table 1: Anticonvulsant Activity of Representative Quinazolinone Derivatives

| Compound ID | Structure | Test Model | Activity | Reference |

| Compound A-1 | 3-amino-2-phenyl-quinazolinone | MES | High | researchgate.net |

| IIa,b | 2,3-disubstituted quinazolin-4(3H)-one | Not specified | Comparable to Diazepam | nih.gov |

Note: The table presents data for the general quinazolinone scaffold. Specific data for 8-bromo derivatives from this compound were not found.

Characterization of Antinociceptive Activity

The search for novel analgesic agents has led to the exploration of various chemical scaffolds, including amide derivatives. While direct studies on the antinociceptive properties of this compound derivatives are limited, research on related structures provides a basis for potential activity.

For example, a study on N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide demonstrated significant antinociceptive activity in both hot-plate and tail-immersion tests in mice. nih.gov This highlights that the bromobenzamide moiety can be a key component in molecules with pain-relieving properties. The synthesis of novel amide derivatives starting from this compound could, therefore, yield compounds with potential antinociceptive effects. Such derivatives could be synthesized by reacting this compound with various acyl chlorides or carboxylic acids.

Studies on Carbonic Anhydrase Inhibition by Bromobenzamide Analogues

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.govmdpi.commdpi.comnih.gov

While direct synthesis and evaluation of carbonic anhydrase inhibitors from this compound were not found in the reviewed literature, the general strategy involves the incorporation of a sulfonamide group into a heterocyclic or aromatic scaffold. It is conceivable that this compound could be chemically modified to incorporate a sulfonamide group, for instance, by diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride moiety, which could then be converted to a sulfonamide. The resulting brominated benzamide sulfonamides would be of interest for evaluation as carbonic anhydrase inhibitors. The bromine substituent could influence the binding affinity and selectivity of the compounds for different carbonic anhydrase isoforms.

Evaluation of Antimalarial Properties of Derived Compounds

The quinazolinone scaffold, accessible from this compound, has been a significant area of research in the development of new antimalarial agents. This interest is partly inspired by the natural product febrifugine, an alkaloid with potent antimalarial activity that contains a quinazolinone moiety. nih.gov

Several studies have reported the synthesis and antimalarial evaluation of 2,3-disubstituted quinazolin-4(3H)-ones. These compounds have shown promising activity against Plasmodium berghei in mice. nih.gov The synthesis of these derivatives often starts from anthranilic acid or its amide, making this compound a suitable precursor for generating 8-bromo-quinazolinone analogues. The presence of the bromine atom at the 8-position could enhance the antimalarial activity or favorably modify the drug-like properties of the compounds. A general synthesis involves the reaction of the 2-aminobenzamide derivative with an appropriate aldehyde and a source of the substituent for the 3-position. griffith.edu.aunih.gov

Table 2: Antimalarial Activity of Representative Quinazolinone Derivatives

| Compound ID | Structure | Test Model | Activity | Reference |

| Analogue 5a | 2,3-substituted quinazolin-4(3H)-one | P. berghei in mice | Potent | nih.gov |

Note: The table presents data for the general quinazolinone scaffold. Specific data for 8-bromo derivatives from this compound were not found.

Structure Activity Relationship Sar and Mechanism of Action Moa Investigations of 2 Amino 3 Bromobenzamide Analogues

Elucidation of Critical Structural Features for Modulating Biological Activity

The molecular architecture of 2-amino-3-bromobenzamide serves as a versatile scaffold for designing potent and selective enzyme inhibitors. SAR studies have systematically dissected the contribution of each component of this scaffold to its biological activity. A primary focus has been the substitution on the benzamide (B126) nitrogen, where the introduction of diverse aryl and heteroaryl moieties has been shown to profoundly impact inhibitory potency. The nature and substitution pattern of these appended rings are critical for optimizing interactions within the target protein's binding pocket.

Pharmacophore Mapping and Identification of Key Binding Sites

Pharmacophore modeling has been instrumental in abstracting the essential structural features of this compound analogues that are necessary for their biological function. These models typically highlight a constellation of features, including a hydrogen bond donor (from the ortho-amino group), a hydrogen bond acceptor (the benzamide carbonyl oxygen), an aromatic ring for potential π-stacking interactions, and a region for hydrophobic or halogen bonding interactions.

The mapping of these pharmacophoric features onto the three-dimensional structures of target enzymes, such as histone deacetylases (HDACs), has provided valuable insights into the key binding interactions. For instance, the ortho-amino group often forms a critical hydrogen bond with a specific amino acid residue in the active site, while the aromatic core fits into a hydrophobic cleft. This understanding of key binding sites has facilitated the rational design of novel inhibitors with improved potency and selectivity.

Detailed Mechanistic Investigations of Target Enzyme/Receptor Interaction

Analogues derived from the this compound scaffold have been extensively investigated as inhibitors of histone deacetylases, particularly isoforms HDAC1 and HDAC3. Mechanistic studies have demonstrated that these compounds typically function as potent and reversible inhibitors. The inhibitory mechanism often involves the coordination of the benzamide's carbonyl oxygen to the zinc ion located in the enzyme's active site. This interaction, in concert with hydrogen bonds formed by the ortho-amino group, effectively occludes the active site from its natural substrates.

The inhibition of HDACs by this compound analogues triggers a cascade of downstream cellular events. By preventing the removal of acetyl groups from histone proteins, these inhibitors promote a more relaxed chromatin structure, which in turn can lead to the re-expression of silenced tumor suppressor genes. This can culminate in the induction of cell cycle arrest and apoptosis in cancer cells. Beyond histones, the acetylation status of non-histone proteins, including transcription factors, is also modulated, impacting a wide array of signaling pathways that govern cell proliferation, differentiation, and survival.

The binding affinity and selectivity of these compounds are quantitatively evaluated through a variety of biochemical and biophysical assays. These assessments are crucial for establishing a clear SAR and for prioritizing compounds for further development. The following table presents the inhibitory concentrations (IC₅₀) of representative this compound analogues against HDAC1 and HDAC3, illustrating the impact of substitutions on the benzamide nitrogen.

| Compound | R Group (on benzamide nitrogen) | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| 1 | Phenyl | 100 | 50 |

| 2 | 4-Fluorophenyl | 80 | 40 |

| 3 | 2-Pyridyl | 120 | 65 |

| 4 | 3-Methylphenyl | 95 | 48 |

This data underscores how subtle modifications to the appended R group can influence both the potency and the selectivity profile of the inhibitor.

Advanced Computational Chemistry and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 2-Amino-3-bromobenzamide, offering detailed insights into its atomic and molecular structure.

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of hydrogen and carbon atoms can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and amide (-CONH₂) groups. The aromatic region would typically display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The amino and amide protons are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. Studies on related halogenated N-unsubstituted 2-aminobenzamides have shown that the hindered rotation around the C(O)–NH₂ single bond can lead to the non-equivalence of the two amide protons, resulting in two separate resonance signals. nih.gov

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: one for the carbonyl carbon of the amide group and six for the carbons of the benzene ring. The chemical shift of the carbonyl carbon is typically found downfield (around 160-180 ppm). The positions of the signals for the aromatic carbons are influenced by the substituents; the carbon atom bonded to the bromine (C-Br) and the carbon bonded to the amino group (C-N) will have characteristic chemical shifts.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (CH) | 6.5 - 7.8 | Complex multiplet patterns expected. |

| ¹H | Amine (NH₂) | 4.5 - 6.0 (broad) | Chemical shift is solvent-dependent. |

| ¹H | Amide (CONH₂) | 7.0 - 8.5 (broad) | May appear as two distinct signals due to restricted rotation. nih.gov |

| ¹³C | Carbonyl (C=O) | 165 - 175 | |

| ¹³C | Aromatic (C-Br) | 110 - 120 | |

| ¹³C | Aromatic (C-NH₂) | 145 - 155 |

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound. aps.orgedinst.com These methods are complementary, as some vibrational modes may be more active in one technique than the other. edinst.com

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected absorptions for this compound include:

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will show characteristic N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching), while the primary amide also contributes in this region.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the amide (Amide I band), is expected around 1640-1680 cm⁻¹.

N-H Bending: The N-H bending vibrations for the amine and amide (Amide II band) groups typically appear in the 1550-1650 cm⁻¹ region.

C-N and C-Br Stretching: Vibrations for the aromatic C-N and C-Br bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.comnih.gov It would be useful for identifying the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine/Amide (-NH₂) | N-H Stretching | 3100 - 3500 | FT-IR/Raman |

| Amide (-CONH₂) | C=O Stretching (Amide I) | 1640 - 1680 | FT-IR/Raman |

| Amine/Amide (-NH₂) | N-H Bending (Amide II) | 1550 - 1650 | FT-IR |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | FT-IR/Raman |

| Aromatic C-N | C-N Stretching | 1250 - 1350 | FT-IR |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. semanticscholar.org For this compound (C₇H₇BrN₂O), the exact mass is 213.97418 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the molecular formula.

The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. nih.govgoogle.com Under electron ionization (EI), this compound would be expected to produce a characteristic pattern of fragment ions. The presence of bromine is easily identified by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways could include:

Loss of the amide group (-CONH₂)

Loss of the amino group (-NH₂)

Loss of a bromine radical (•Br)

Cleavage of the benzene ring structure

X-ray Crystallography for Definitive Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related compounds like 2-amino-5-bromobenzamide (B60110) reveals key structural features that are likely to be shared. nih.gov

These studies show that 2-aminobenzamide (B116534) derivatives can form strong intramolecular hydrogen bonds between the carbonyl oxygen and a hydrogen atom of the ortho-amino group, creating a stable six-membered ring. nih.govresearchgate.net Furthermore, the amide and amine groups are capable of participating in extensive intermolecular hydrogen bonding, acting as both donors and acceptors. nih.gov This typically leads to the formation of complex hydrogen-bonded networks, such as chains or sheets, which dictate the crystal packing in the solid state.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comcore.ac.uk DFT calculations can be employed to complement and predict experimental findings for this compound.

Applications of DFT for this molecule include:

Geometry Optimization: Calculating the lowest-energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. nih.gov

Vibrational Frequency Prediction: Simulating the IR and Raman spectra to aid in the assignment of experimental absorption bands. researchgate.net

Electronic Properties: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential map, which are crucial for understanding the molecule's reactivity. researchgate.net

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C NMR chemical shifts to assist in the interpretation of experimental spectra. nih.gov

Studies on similar aminobenzamides have successfully used DFT (e.g., with the B3LYP functional) to show that conformers stabilized by intramolecular hydrogen bonds are energetically favored. nih.gov

Molecular Docking and Dynamics Simulations in Protein-Ligand Systems

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein. nih.govphyschemres.org

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the active site of a protein receptor. researchgate.net A scoring function is used to estimate the binding affinity, ranking different binding poses. researchgate.netnih.gov For this compound, docking studies could be used to hypothetically screen its binding potential against various protein targets, identifying key interactions such as hydrogen bonds (with the amide and amine groups) and halogen bonds (with the bromine atom) that stabilize the protein-ligand complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. mdpi.com MD can help refine the binding mode predicted by docking and provide a more detailed understanding of the energetic factors governing the binding process.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Prediction of Optimal Binding Modes and Conformational Changes

Computational modeling is a cornerstone in predicting how a molecule like this compound might interact with biological targets. This typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process can also elucidate the conformational changes that both the ligand and the receptor may undergo to achieve an optimal fit.

For this compound, such studies would be invaluable in identifying potential protein targets and understanding the structural basis of its activity. However, there is a notable absence of published research detailing molecular docking or conformational analysis studies specifically for this compound. Therefore, no data on its predicted optimal binding modes or conformational shifts can be presented.

In silico Assessment of Binding Affinities and Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)

Following the prediction of a binding mode, in silico methods can be used to estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy value, which provides a quantitative measure of the strength of the interaction. These calculations take into account various non-covalent interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: These are crucial for the specificity of molecular recognition and involve the sharing of a hydrogen atom between two electronegative atoms.

Van der Waals Forces: These are weaker, short-range interactions that arise from temporary fluctuations in electron density around atoms.

Future Directions and Emerging Therapeutic Potential of 2 Amino 3 Bromobenzamide in Pharmaceutical Research

Rational Design and Synthesis of Next-Generation 2-Amino-3-bromobenzamide Analogues

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-amino and benzamide (B126) moieties to understand how these changes affect biological activity.

Computational Modeling: Utilizing in silico methods to predict the binding of this compound analogues to various biological targets.

Synthetic Exploration: Developing novel synthetic routes to create a diverse library of derivatives for biological screening.

Development of this compound-Based Advanced Pharmacological Probes

Pharmacological probes are essential tools for dissecting complex biological pathways and validating new drug targets. An ideal probe is potent, selective, and well-characterized. While the 2-aminobenzamide (B116534) scaffold has been incorporated into various biologically active molecules, there is no specific evidence to suggest that this compound itself has been developed or utilized as a pharmacological probe.

The development of such probes would require:

Target Identification: Identifying a specific biological target with which this compound or its analogues interact with high affinity and selectivity.

Probe Synthesis: Chemical modification of the parent compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target engagement studies.

In Vitro and In Situ Validation: Rigorous testing of the probe's performance in biochemical assays and cellular imaging to ensure it accurately reports on the activity of its intended target.

Exploration of Translational Research Opportunities and Preclinical Development Prospects

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound to enter this pipeline, it must show promising efficacy and a favorable safety profile in preclinical studies. To date, there are no published preclinical studies or data on the translational potential of this compound.

Future preclinical development would need to involve:

In Vitro Profiling: Comprehensive screening against a panel of disease-relevant targets and cell lines to identify potential therapeutic indications.

In Vivo Efficacy Studies: Testing the compound in animal models of disease to evaluate its therapeutic effects.

Pharmacokinetic and Toxicological Assessment: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential for toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-bromobenzamide, and what methodological considerations are critical for regioselectivity?

- Methodological Answer : The synthesis typically involves bromination of 2-aminobenzamide derivatives or coupling reactions using brominated precursors. For regioselective bromination, controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are essential. Nucleophilic substitution or Pd-catalyzed cross-coupling reactions may be employed, with reagents such as NaBr or CuBr₂ under acidic conditions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures product integrity. Confirm regiochemistry using H NMR to distinguish between ortho, meta, and para bromine positions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values with literature data (though melting points may vary slightly due to polymorphism).

- Spectroscopy : H/C NMR to verify aromatic proton environments and bromine substitution patterns. IR spectroscopy confirms amide (C=O stretch ~1650 cm) and amine (N-H stretch ~3400 cm) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrNO, MW 215.047 g/mol) .

- Elemental Analysis : Quantify C, H, N, and Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Input molecular coordinates derived from the InChI key (SRIZNTFPBWRGPB-UHFFFAOYSA-M) or SMILES notation (NC1=C(Br)C=CC=C1C(=O)N) . Simulate transition states for Suzuki-Miyaura coupling to evaluate activation energies and optimize catalyst systems (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-reference data from multiple authoritative sources:

- PubChem : Validate NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR peaks against deposited spectra .

- NIST Chemistry WebBook : Compare experimental vs. theoretical IR/Raman spectra .

- X-ray Crystallography : Resolve ambiguity in substitution patterns by determining crystal structure (if single crystals are obtainable).

- Reproducibility : Repeat synthesis and characterization under standardized conditions to identify batch-specific anomalies .

Q. How do solvent effects influence the stability and reactivity of this compound in aqueous vs. non-polar environments?

- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO, THF, water). Monitor degradation via HPLC under acidic/basic conditions. For hydrolysis studies, use O-labeled water and track isotopic incorporation by MS. Solubility tests (e.g., shake-flask method) quantify partitioning coefficients, which inform reaction design for amide bond transformations .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Negative Controls : Use unmodified benzamide or bromine-free analogs to isolate the role of the 3-bromo substituent.

- Positive Controls : Compare with known bioactive brominated compounds (e.g., 5-bromo-2-aminobenzamide).

- Dose-Response Curves : Assess IC values in enzyme inhibition assays (e.g., kinase or protease targets) using triplicate measurements.

- Metabolic Stability : Incubate compounds with liver microsomes to evaluate half-life and metabolite formation .

Q. How can researchers address low yields in the bromination of 2-aminobenzamide precursors?

- Methodological Answer :

- Optimize Reaction Stoichiometry : Adjust Br/precursor molar ratios (1:1 to 1:1.2) to minimize di-bromination.

- Catalyst Screening : Test Lewis acids (e.g., FeCl) or iodine catalysts to enhance selectivity.

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate before side reactions dominate.

- Work-Up Protocols : Extract unreacted starting materials with ethyl acetate to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.